N'-(2-tert-butyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-N-cycloheptyloxamide
CAS No.: 899756-39-9
Cat. No.: VC4483629
Molecular Formula: C18H28N4O2S
Molecular Weight: 364.51
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 899756-39-9 |
|---|---|
| Molecular Formula | C18H28N4O2S |
| Molecular Weight | 364.51 |
| IUPAC Name | N'-(2-tert-butyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-N-cycloheptyloxamide |
| Standard InChI | InChI=1S/C18H28N4O2S/c1-18(2,3)22-15(13-10-25-11-14(13)21-22)20-17(24)16(23)19-12-8-6-4-5-7-9-12/h12H,4-11H2,1-3H3,(H,19,23)(H,20,24) |
| Standard InChI Key | VJNGKAVQMPSJFF-UHFFFAOYSA-N |
| SMILES | CC(C)(C)N1C(=C2CSCC2=N1)NC(=O)C(=O)NC3CCCCCC3 |
Introduction
Synthesis of Thieno[3,4-c]pyrazole Derivatives
The synthesis of thieno[3,4-c]pyrazole derivatives generally involves several steps, including the formation of the thieno[3,4-c]pyrazole ring structure. This process can be achieved through various chemical reactions, often using commercially available reagents.
| Synthetic Steps | Description |
|---|---|
| Ring Formation | Involves the condensation of appropriate precursors to form the thieno[3,4-c]pyrazole core. |
| Substitution Reactions | Introduction of specific functional groups to enhance biological activity. |
Biological Activities of Similar Compounds
Similar compounds within the thieno[3,4-c]pyrazole class have shown promising biological activities. For example, N-(2-(tert-butyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3,4-dimethylbenzamide is recognized for its potential in medicinal chemistry, particularly in drug development due to its unique structural features and biological activities.
| Compound | Biological Activity |
|---|---|
| N-(2-(tert-butyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3,4-dimethylbenzamide | Anti-inflammatory and anticancer properties. |
| N'-(2-tert-butyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-N-propyloxamide | Potential biological activities similar to other thieno[3,4-c]pyrazole derivatives. |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume